molecular formula C17H24FN3O B2375781 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-24-7

1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane

Cat. No.: B2375781
CAS No.: 825607-24-7
M. Wt: 305.397
InChI Key: MSCQWHQYZPEPDL-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane typically involves the reaction of 4-fluorophenylpiperazine with azepane-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the azepane group.

    1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine

Uniqueness: 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is unique due to the presence of the azepane moiety, which may enhance its pharmacokinetic properties and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Biological Activity

1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane is a synthetic compound notable for its unique chemical structure, which incorporates both a piperazine moiety and an azepane ring. The presence of the fluorophenyl group is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FN3O
  • Molecular Weight : 289.35 g/mol

Structural Features

FeatureDescription
Piperazine Moiety Known for its role in various pharmacological activities, particularly in CNS disorders.
Azepane Ring Contributes to the compound's structural diversity and potential biological interactions.
Fluorophenyl Group Enhances binding affinity to neurotransmitter receptors, potentially improving therapeutic efficacy.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant and Anxiolytic Effects : The compound interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its antidepressant and anti-anxiety properties.
  • Anticancer Potential : Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been linked to apoptosis induction in tumor cells . The unique structure of this compound may enhance its interaction with specific cancer-related targets.
  • Receptor Binding Studies : The compound has been investigated for its binding affinity to various receptors, including serotonin and dopamine receptors. This interaction is crucial for its potential use in treating neuropsychiatric disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • In a study examining the effects of piperazine derivatives on cancer cell lines, it was found that certain modifications to the piperazine structure could significantly enhance cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Another investigation focused on the interaction of similar compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that structural modifications can lead to increased inhibition of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's .

The mechanism through which this compound exerts its biological effects involves modulation of receptor activity and influence on biochemical pathways:

  • Receptor Modulation : The compound binds to neurotransmitter receptors, altering their activity and potentially leading to therapeutic effects in mood disorders.
  • Chemical Reactivity : The carbonyl group present allows for nucleophilic additions, while the piperazine and azepane rings can participate in various chemical reactions that may lead to bioactive derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureKey Features
1-(4-Fluorophenyl)piperazineC10H13FN2Lacks azepane; studied for neuropharmacological effects.
4-(3-Chlorophenyl)piperazineC10H12ClN2Contains chlorine; different receptor interaction profile.
N-(4-Fluorobenzoyl)-piperidineC11H12FNSimilar carbonyl group; different pharmacodynamics due to lack of azepane.

Properties

IUPAC Name

azepan-1-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQWHQYZPEPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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